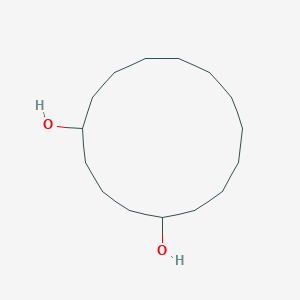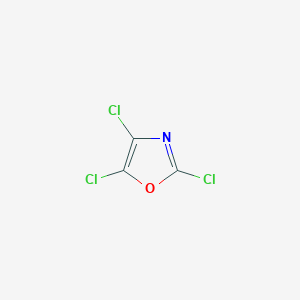
2,4,5-Trichloro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of three chlorine atoms at positions 2, 4, and 5 makes this compound a unique and interesting compound for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method includes the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Substitution: Halogenation reactions, such as bromination and iodination, can yield 2,4,5-tribromo and 2,4,5-triiodo derivatives.
Cycloaddition: The presence of electron-donating substituents facilitates cycloaddition reactions with dienophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include manganese dioxide for oxidation, bromine for bromination, and iodine for iodination . Cycloaddition reactions often require specific catalysts and conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various halogenated derivatives and cycloaddition adducts, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2,4,5-Trichloro-1,3-oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as cell signaling and metabolism . Its unique structure allows it to modulate the activity of specific proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2,4,5-Trichloro-1,3-oxazole can be compared with other oxazole derivatives, such as:
Oxadiazoles: These compounds have similar structures but contain two nitrogen atoms and one oxygen atom in the ring.
Benzoxazoles: These compounds have a fused benzene ring, adding aromatic stability and altering their chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three chlorine atoms, which confer distinct reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
89570-49-0 |
|---|---|
Molecular Formula |
C3Cl3NO |
Molecular Weight |
172.39 g/mol |
IUPAC Name |
2,4,5-trichloro-1,3-oxazole |
InChI |
InChI=1S/C3Cl3NO/c4-1-2(5)8-3(6)7-1 |
InChI Key |
FJFUFOZWRAHFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


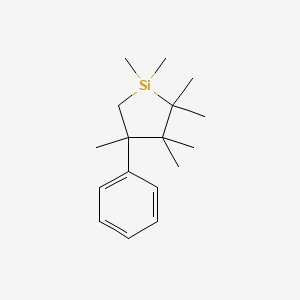


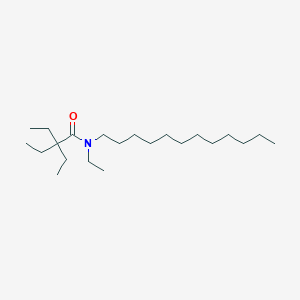

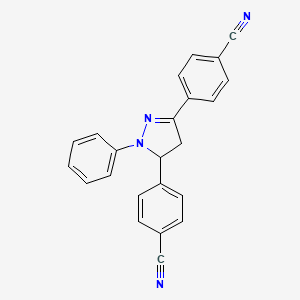

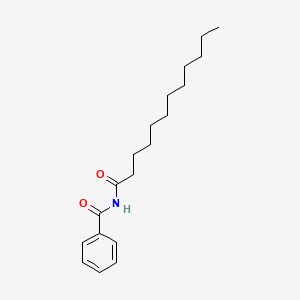
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
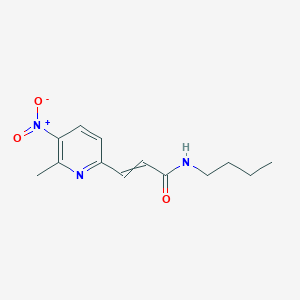
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)

